Fursultiamine, a derivative of thiamine (vitamin B1), has been the subject of various studies due to its potential therapeutic effects in different medical conditions. Thiamine is an essential nutrient that plays a critical role in energy metabolism and neural function. Fursultiamine is a lipid-soluble form of thiamine, which allows it to be more readily absorbed by the body, potentially enhancing its biological effects6.
Fursultiamine is known to exert its effects through several mechanisms. Primarily, it serves as a source of thiamine, which is crucial for the proper functioning of enzymes involved in carbohydrate metabolism and neural transmission. In the context of Alzheimer's disease, fursultiamine has been shown to have a mild beneficial effect on patients, potentially due to its role in supporting neural function and metabolism6.
In the field of ophthalmology, fursultiamine has demonstrated therapeutic effects on choroidal neovascularization (CNV) by modulating inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE). It has been shown to decrease vascular leakage and lesion size, reduce inflammatory cytokines, and enhance mitochondrial respiration in the RPE3.
Moreover, fursultiamine has been found to prevent drug-induced ototoxicity by reducing the accumulation of reactive oxygen species (ROS) in the mouse cochlea. It attenuates mitochondrial ROS accumulation, restores mitochondrial membrane potential, and reduces apoptotic hair cell death, suggesting its role as an antioxidant and anti-apoptotic agent4.
In the field of rheumatology, fursultiamine has been combined with glucosamine hydrochloride and chondroitin sulfate to treat osteoarthritis in rabbits. This combination has shown a significant reduction in the severity of macroscopic and histologic lesions on the tibial plateau. The treatment also resulted in a decrease in the level of MMP-1, an enzyme known to play a role in the pathophysiology of osteoarthritis lesions2.
As previously mentioned, fursultiamine has been used to treat CNV, a major cause of vision loss in age-related macular degeneration. Its anti-inflammatory and metabolic effects in the RPE highlight its potential as a therapeutic agent in neovascular age-related macular degeneration3.
In the prevention of drug-induced hearing loss, fursultiamine has shown promise in protecting against cisplatin- and aminoglycoside antibiotics-induced ototoxicity. Its antioxidant properties and ability to prevent apoptosis in cochlear hair cells could make it a valuable agent in otology4.
Fursultiamine has been studied in the context of Alzheimer's disease, where it has shown a mild beneficial effect on emotional, mental, and intellectual symptoms in patients. This suggests its potential application in neurology, particularly for conditions associated with thiamine deficiency or metabolic dysfunction6.
A case study of a patient with beriberi heart disease, which is associated with thiamine deficiency, demonstrated the rapid hemodynamic effects of fursultiamine. Intravenous administration of fursultiamine resulted in a decrease in cardiac output and an increase in total peripheral resistance, indicating its potential use in cardiovascular conditions related to thiamine deficiency8.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0